N3-1,4-TRANS-CHC-OH
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Overview
Description
N3-1,4-TRANS-CHC-OH is a click chemistry reagent containing an azide group. It is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are essential in bioconjugation, drug development, and material science .
Mechanism of Action
Target of Action
N3-1,4-TRANS-CHC-OH is a click chemistry reagent containing an azide group
Mode of Action
The mode of action of this compound is based on its azide group. Azides are reactive and can participate in click chemistry reactions, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-1,4-TRANS-CHC-OH is synthesized through a series of chemical reactions involving the introduction of an azide group into the compound. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of organic reactions, including cyclization and functional group transformations.
Introduction of the azide group: The azide group is introduced using azidation reactions, often involving sodium azide (NaN3) as the azide source
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N3-1,4-TRANS-CHC-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)
Common Reagents and Conditions
CuAAc: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as the copper source and reducing agent, respectively
SPAAC: Strained alkynes like DBCO or BCN are used without the need for a catalyst
Major Products
The major products formed from these reactions are triazole derivatives, which are valuable in various applications, including drug development and bioconjugation .
Scientific Research Applications
N3-1,4-TRANS-CHC-OH has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs)
Industry: Applied in the development of new materials with unique properties, such as polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
N3-1,4-TRANS-CHC-OH: Contains an azide group and is used in CuAAc and SPAAC reactions
N3-1,4-TRANS-CHC-NH2: Similar structure but contains an amine group instead of a hydroxyl group
N3-1,4-TRANS-CHC-COOH: Contains a carboxyl group, used in different types of bioconjugation reactions
Uniqueness
This compound is unique due to its hydroxyl group, which provides additional functionalization options compared to its analogs. This makes it versatile in various chemical and biological applications .
Properties
CAS No. |
1931895-14-5 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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